molecular formula C8H7ClO4S B1583601 3-Chlorosulfonyl-4-methylbenzoic acid CAS No. 2548-29-0

3-Chlorosulfonyl-4-methylbenzoic acid

Cat. No. B1583601
CAS RN: 2548-29-0
M. Wt: 234.66 g/mol
InChI Key: XVAASXODNQTGCP-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-4-methylbenzoic acid is a chemical compound with the CAS Number: 2548-29-0. It has a linear formula of C8 H7 Cl O4 S . The molecular weight of this compound is 234.66 .


Molecular Structure Analysis

The InChI code for 3-Chlorosulfonyl-4-methylbenzoic acid is 1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chlorosulfonyl-4-methylbenzoic acid is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 420.0±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Enzyme Characterization in Bacteria

Desulfitobacterium chlororespirans Co23 uses 3-chloro-4-hydroxybenzoate as a terminal electron acceptor, highlighting the role of chlorinated benzoic acids in microbial metabolism. A study by Loffler et al. (1996) found that this bacteria dechlorinates such compounds, offering insights into the microbial degradation of chlorinated organic compounds.

Degradation by Genetically Modified Microorganisms

The degradation of chloro- and methyl-substituted benzoic acids, including compounds related to 3-chlorosulfonyl-4-methylbenzoic acid, was studied using a genetically modified Pseudomonas strain. Müller, Deckwer, and Hecht (2000) demonstrated the organism's ability to mineralize these compounds, underscoring the potential of bioremediation in handling such chemicals (Müller et al., 2000).

Crystal Structure and Property Research

Research on compounds with 3-methylbenzoic acid, which is structurally similar to 3-chlorosulfonyl-4-methylbenzoic acid, has been conducted to understand their crystal structure and properties. Chen Xiang (2011) explored the synthesis and characterization of such compounds, contributing to the field of material science and crystallography (Xiang, 2011).

Polyaniline Doping

Polyaniline, a conductive polymer, can be doped with benzoic acid and its derivatives, including 3-methylbenzoic acid, which is related to 3-chlorosulfonyl-4-methylbenzoic acid. Amarnath and Palaniappan (2005) investigated this, revealing significant implications for the development of electronic and optical materials (Amarnath & Palaniappan, 2005).

Solubility and Solvation Models

Studies on the solubility and solvation behavior of related compounds, such as 3-methylbenzoic acid, have been conducted to understand the thermodynamic properties of these chemicals. Research by Daniels et al. (2003) used the Abraham general solvation model to correlate solubility behavior, providing insights relevant to chemical engineering and solution chemistry (Daniels et al., 2003).

Synthesis Processes

Yu et al. (2016) described an efficient synthesis process for methyl 2-(chlorosulfonyl)benzoate, a compound closely related to 3-chlorosulfonyl-4-methylbenzoic acid. This research highlights advancements in chemical synthesis and process optimization (Yu et al., 2016).

Safety And Hazards

The safety information for 3-Chlorosulfonyl-4-methylbenzoic acid indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage, and H335, which means it may cause respiratory irritation .

properties

IUPAC Name

3-chlorosulfonyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAASXODNQTGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287225
Record name 3-chlorosulfonyl-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorosulfonyl-4-methylbenzoic acid

CAS RN

2548-29-0
Record name 2548-29-0
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Record name 3-chlorosulfonyl-4-methylbenzoic acid
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Record name 3-(chlorosulfonyl)-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

Sodium chloride (8 g, 138 mmol) is added to chlorosulfonic acid (30 mL, 451 mmol) and in small portions 4-methyl-benzoic acid (4 g, 29 mmol) is added to the stirred mixture. After complete addition, the reaction is heated at 122° C. for 16 h. The reaction mixture is cooled and poured into ice-water. The organic material is extracted with ethyl acetate. The organic layer is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is used as is in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round bottom flask was charged with chlorosulfonic acid (170 mL, 2.57 mol) at 0° C. and 4-methyl benzoic acid (50 g, 0.37 mol) was added portion wise. The reaction mixture was heated at 130° C. for 5 h. The reaction mixture was then poured over ice and stirred for 10 minutes. The solids formed were filtered, washed with cold water and dried to afford 4-methyl-3-(chlorosulfonyl)benzoic acid as a white powder. This compound (80 g, 0.34 mol) was then charged into a round bottom flask containing sodium sulfite (200 g, 2.05 mol) and water (80 mL) portion wise. Aqueous sodium hydroxide (6 N) was then added dropwise till the pH of the reaction mixture reaches 10 and the reaction was stirred overnight. The reaction was then made acidic (pH 2) by addition of 2N HCl. The solids formed were filtered and dried to get 4-methyl-3-sulfinobenzoic acid as a white solid. This compound (55 g, 0.275 mol) was charged into a round bottom flask containing potassium carbonate (75.8 g, 0.55 mol) and N,N-dimethylformamide (450 mL). Methyl iodide (68.1 mL, 1.10 mol) was added slowly and the reaction was stirred for 4 hours. The reaction mixture was then diluted with water and extracted with EtOAc. The solvents were removed under reduced pressure to get the title compound as a white solid.
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JD Patrone, NF Pelz, BS Bates… - …, 2016 - Wiley Online Library
Replication protein A (RPA) is an essential single‐stranded DNA (ssDNA)‐binding protein that initiates the DNA damage response pathway through protein–protein interactions (PPIs) …
A Mukherjee, Z Hossain, E Erben, S Ma… - Nature …, 2023 - nature.com
Replication Protein A (RPA) is a broadly conserved complex comprised of the RPA1, 2 and 3 subunits. RPA protects the exposed single-stranded DNA (ssDNA) during DNA replication …
Number of citations: 8 www.nature.com
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors show that substitution off the hydrazone nitrogen and replacement of the sulfonyl both …
Number of citations: 38 www.sciencedirect.com
A Dumond - 2020 - theses.hal.science
Clear cell Renal Cell Carcinoma (ccRCC) represent 80% of kidney cancers. Around 80% of ccRCC present an inactivation of the von Hippel-Lindau gene (VHL) gene, leading to the …
Number of citations: 2 theses.hal.science
K Worm, QJ Zhou, CT Saeui, RC Green… - Bioorganic & medicinal …, 2008 - Elsevier
Sulfamoyl benzamides were identified as a novel series of cannabinoid receptor ligands. Starting from a screening hit 8 that had modest affinity for the cannabinoid CB 2 receptor, a …
Number of citations: 22 www.sciencedirect.com
JM Shin, G Sachs, Y Cho, M Garst - Molecules, 2009 - mdpi.com
… A heterogeneous mixture of 3-chlorosulfonyl-4-methylbenzoic acid (11.7 g, 50.0mmol) in … to yield 19.5 g (99%) of 3-chlorosulfonyl-4-methylbenzoic acid 2-(p-tolylsulfonyl)ethyl ester. H-…
Number of citations: 19 www.mdpi.com
A Dumond - 2020 - theses.fr
Les cancers du rein à cellules claires (ccRCC) représentent 80% des cancers du rein. Environ 80% des ccRCC présentent une inactivation/mutation du gène de Von Hippel-Lindau (…
Number of citations: 4 www.theses.fr

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